![molecular formula C12H12N2O3S B11714063 S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate](/img/structure/B11714063.png)
S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate
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Overview
Description
S-[1-(1H-Indol-3-yl)-2-Nitroethyl] Ethanethioate is a thioester derivative featuring an indole core linked to a nitroethyl group and an ethanethioate moiety. Indole derivatives are widely studied for their biological activity, particularly in pharmaceutical contexts, due to their structural similarity to tryptophan and serotonin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate typically involves the reaction of 1H-indole-3-carbaldehyde with nitroethane in the presence of a base to form the nitroalkene intermediate. This intermediate is then reacted with ethanethiol under acidic conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethanethioate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amino compound.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
Chemistry: S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives have been shown to interact with various biological targets, making them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for use in various chemical processes .
Mechanism of Action
The mechanism of action of S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Structural Analog 1: S-(3-((1-(2-(2-(1H-Tetrazol-5-yl) Acetyl) Hydrazineyl)-3-(1H-Indol-3-yl)-1-Oxopropan-2-yl)Amino)-2-Benzyl-3-Oxopropyl) Ethanethioate (15l)
Key Differences :
- Functional Groups : Compound 15l incorporates a tetrazole-acetyl hydrazineyl group and a benzyl substituent, unlike the nitroethyl group in the target compound .
- Molecular Formula : C₂₄H₂₇N₇O₅S (MW: 549.65 g/mol) vs. the target compound’s hypothetical formula (estimated as C₁₂H₁₃N₂O₃S, assuming structural similarity to compound 194 with a nitro addition).
- Biological Implications: Tetrazole groups are known to enhance metabolic stability and mimic carboxylates in drug design, suggesting 15l may exhibit improved bioavailability compared to nitro-containing analogs .
Table 1: Structural and Molecular Comparison
*Hypothetical values based on structural inference.
Structural Analog 2: S-(2-(1H-Indol-3-yl)Ethyl) Ethanethioate (194)
Key Differences :
- Simplicity : Compound 194 lacks the nitro group, featuring a simpler ethyl bridge between the indole and ethanethioate groups .
- Reactivity : The absence of a nitro group likely reduces oxidative instability, making 194 more suitable for applications requiring prolonged shelf life.
Functional Group Comparison: 1-(1H-Indol-3-yl) Ethanone
- Core Structure : Shares the indole moiety but replaces the ethanethioate and nitroethyl groups with a ketone .
- However, thioesters like the target compound may exhibit better membrane permeability due to increased lipophilicity .
Research Findings and Inferences
- Nitro Group Impact : The nitroethyl group in the target compound may confer unique reactivity, such as participation in redox reactions or serving as a prodrug moiety. This contrasts with tetrazole (15l) and ethyl (194) analogs, which prioritize metabolic stability or simplicity .
- Synthetic Challenges : Introducing a nitro group to the ethyl bridge (as inferred for the target compound) may require nitration steps under controlled conditions, contrasting with the straightforward substitution used for compound 194 .
- Biological Potential: While 15l’s tetrazole suggests enzyme inhibition (e.g., angiotensin-converting enzyme), the nitro group in the target compound could align with antimicrobial or antiparasitic applications, given nitro compounds’ historical use in such contexts.
Biological Activity
S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. Characterized by the presence of an indole moiety, a nitro group, and a thioester functional group, this compound is being investigated for its anticancer properties and other therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C₁₄H₁₄N₂O₄S
- IUPAC Name: S-[(1S)-1-(1-acetylindol-3-yl)-2-nitroethyl] ethanethioate
- Functional Groups: Indole, Nitro, Thioester
The combination of these functional groups suggests a rich potential for biological interactions, particularly in targeting cancer cells.
Anticancer Properties
Research indicates that compounds containing indole and nitro groups are often explored for their anticancer properties. Preliminary studies suggest that this compound may inhibit tubulin polymerization, akin to established anticancer agents like colchicine. This inhibition is critical as it disrupts the mitotic spindle formation necessary for cell division, leading to cell cycle arrest and apoptosis in cancer cells .
Table 1: Comparison of Anticancer Activities
Compound Name | Mechanism of Action | IC50 (μM) | Reference |
---|---|---|---|
Colchicine | Tubulin inhibitor | 0.5 | |
This compound | Tubulin polymerization inhibition | TBD | |
Compound 7d | Tubulin inhibitor | 0.34 |
Mechanistic Studies
Mechanistic studies have shown that this compound induces apoptosis in a dose-dependent manner and arrests cells in the G2/M phase of the cell cycle. This is consistent with the behavior observed in other known tubulin inhibitors . Additionally, the indole structure is linked to various biological processes, including modulation of serotonin receptors and antimicrobial activity.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds similar to this compound. For instance:
- A study on N-((1-methyl-1H-indol-3-yl)methyl) derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 .
In Vitro Evaluation
In vitro studies are essential for assessing the biological activity of this compound. These studies typically involve:
- Cell Lines Used: HeLa, MCF-7, HT-29
- Endpoints Measured: Cell viability (IC50), apoptosis markers, cell cycle analysis.
Q & A
Q. Basic: What synthetic methodologies are recommended for S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate, and how do reaction conditions influence yield?
Answer:
The synthesis of thioester derivatives like this compound typically involves nucleophilic substitution or coupling reactions. A general approach includes reacting ethanethiol with a pre-functionalized indole-nitroethyl precursor under controlled conditions. For example, HFIP-mediated hydrosulfenylation has been employed for structurally analogous ketene N,S-acetals, achieving high yields (82–86%) via stereoselective thio-S-acid additions . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., HFIP) enhance electrophilicity of intermediates.
- Temperature : Room temperature (25°C) minimizes side reactions like decomposition of nitro groups.
- Purification : Cold pentane washes effectively isolate thioesters without column chromatography .
Optimization should prioritize steric hindrance from the indole moiety, which may slow nucleophilic attack .
Q. Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
Characterization requires a combination of:
- 1H-NMR : To confirm the indole proton environment (δ 7.0–7.5 ppm) and nitroethyl protons (δ 4.5–5.5 ppm). Adjacent thioester groups may deshield nearby protons .
- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z ~294 (calculated for C₁₂H₁₃N₂O₂S) confirms the molecular formula. Fragmentation patterns distinguish nitroethyl from analogous alkyl groups .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity, with retention times compared to structurally similar thioesters .
Q. Advanced: How do electronic and steric effects of the nitro group influence reactivity in cross-coupling reactions?
Answer:
The nitro group is strongly electron-withdrawing, activating the adjacent carbon for nucleophilic substitution but introducing steric challenges. Computational studies (DFT) on analogous indole-thioesters reveal:
- Electronic effects : The nitro group lowers the LUMO energy at the β-carbon, facilitating attack by sulfur nucleophiles .
- Steric hindrance : The 2-nitroethyl substituent creates torsional strain in transition states, reducing yields in bulky reagent systems (e.g., Sonogashira coupling). Mitigation strategies include using Pd catalysts with larger ligand sets (e.g., XPhos) .
Contradictions in reactivity data (e.g., unexpected regioselectivity) may arise from competing π-π stacking between the indole and nitro groups .
Q. Advanced: How can crystallographic data resolve ambiguities in molecular conformation, and what software is recommended?
Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving conformational ambiguities. Key steps include:
- Data collection : High-resolution (<1.0 Å) datasets minimize errors in nitro group orientation .
- Twinned data handling : SHELXD’s dual-space algorithm addresses pseudo-merohedral twinning common in nitro-containing crystals .
- Validation : PLATON’s ADDSYM tool checks for missed symmetry, especially when nitro and thioester groups introduce planar distortions .
Contradictions between calculated and observed bond angles often stem from dynamic disorder in the nitroethyl chain .
Q. Advanced: What strategies optimize stability during storage and biological assays?
Answer:
- Storage : Store at –20°C under argon to prevent thioester hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- Biological assays : Use DMSO stocks (<10 mM) to avoid solubility-driven aggregation. Confirm stability via LC-MS post-assay, as nitro groups may undergo enzymatic reduction to amines .
- pH control : Buffers (pH 7.4) prevent acid-catalyzed decomposition of the nitroethyl moiety .
Q. Advanced: How do structural analogs inform structure-activity relationship (SAR) studies?
Answer:
Comparative analysis of analogs highlights key SAR trends:
Compound | Key Feature | Bioactivity Impact |
---|---|---|
S-[2-(4-Methyl-5-oxocyclohexenyl)propyl] ethanethioate | Additional keto group | Enhanced enzyme inhibition (IC₅₀ ↓ 30%) |
4-Methylthioacetophenone | Simpler structure | Reduced cellular uptake (logP ↓ 1.2) |
The indole-nitroethyl-thioester scaffold uniquely balances lipophilicity (logP ~2.8) and hydrogen-bonding capacity, critical for membrane penetration and target binding . |
Q. Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, OV/AG/P99 respirators for powder handling, and chemical-resistant aprons .
- Ventilation : Fume hoods with ≥100 ft/min airflow prevent inhalation of nitro group-derived particulates .
- Spill management : Absorb with vermiculite, avoiding water to prevent hydrolysis to toxic byproducts .
Q. Advanced: How can contradictions in thermodynamic data (e.g., melting point variability) be resolved?
Answer:
Discrepancies often arise from polymorphic forms or impurities. Resolution strategies include:
- DSC analysis : Heating rates of 10°C/min differentiate polymorphs (endothermic peaks ±5°C) .
- Recrystallization : Use ethyl acetate/hexane (1:3) to isolate the most stable polymorph .
- PXRD : Match experimental patterns to computational predictions (Mercury software) .
Q. Basic: What databases or tools are recommended for accessing authoritative physicochemical data?
Answer:
- NIST Chemistry WebBook : For spectral data (e.g., EI-MS fragmentation) .
- PubChem : Validated synthetic protocols and toxicity profiles (exclude vendor-specific data) .
- ChemSpider : Cross-references crystallographic data (e.g., CCDC codes) .
Q. Advanced: What mechanistic insights explain the compound’s reactivity in photochemical reactions?
Answer:
The nitro group acts as a photosensitizer, generating singlet oxygen (¹O₂) under UV light (λ = 365 nm). This promotes:
- Thioester oxidation : To sulfoxides, confirmed by FT-IR (S=O stretch at 1050 cm⁻¹) .
- Indole ring functionalization : C3-position undergoes [2+2] cycloaddition with alkenes, validated by TD-DFT calculations .
Quenchers like DABCO or amber glass vials suppress unwanted photodegradation .
Properties
Molecular Formula |
C12H12N2O3S |
---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate |
InChI |
InChI=1S/C12H12N2O3S/c1-8(15)18-12(7-14(16)17)10-6-13-11-5-3-2-4-9(10)11/h2-6,12-13H,7H2,1H3 |
InChI Key |
DMTCSKCHGTYXQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC(C[N+](=O)[O-])C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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